molecular formula C17H18F3NO3 B2965796 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one CAS No. 2094157-30-7

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one

Katalognummer B2965796
CAS-Nummer: 2094157-30-7
Molekulargewicht: 341.33
InChI-Schlüssel: BCJNOTMABVQZJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one, also known as PF-06282999, is a small molecule inhibitor that has been widely studied for its potential use in various scientific research applications. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.

Wirkmechanismus

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one exerts its pharmacological effects by selectively inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes by inhibiting PTP1B activity.
Biochemical and Physiological Effects:
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B, with an IC50 of 1.7 nM. In vivo studies have shown that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one improves glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has also been shown to improve lipid metabolism and reduce body weight in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is its potency and selectivity for PTP1B, which makes it a useful tool for studying the role of PTP1B in various physiological processes. However, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has a short half-life in vivo, which can limit its usefulness in certain animal models.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one. One area of research is in the development of more potent and selective PTP1B inhibitors. Another area of research is in the identification of novel targets for 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one in humans, and to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Conclusion:
In conclusion, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B that has been extensively studied for its potential use in various scientific research applications. This compound has demonstrated promising results in preclinical models of type 2 diabetes, and has several advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds in the treatment of metabolic disorders.

Synthesemethoden

The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one involves several steps, including the preparation of the piperidine starting material, the introduction of the trifluoromethoxyphenylmethyl group, and the installation of the but-2-yn-1-one moiety. The final product is obtained through a coupling reaction between the piperidine intermediate and the but-2-yn-1-one derivative. The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been optimized to yield the compound in high purity and yield, making it suitable for use in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of type 2 diabetes. PTP1B has been identified as a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has demonstrated potent and selective inhibition of PTP1B in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes.

Eigenschaften

IUPAC Name

1-[4-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-2-3-15(22)21-10-8-16(23,9-11-21)12-13-4-6-14(7-5-13)24-17(18,19)20/h4-7,23H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNOTMABVQZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.